molecular formula C24H25NO5 B13510655 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid

Cat. No.: B13510655
M. Wt: 407.5 g/mol
InChI Key: NDEULTIXWXXLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The compound’s structure also includes an oxa-azaspiro ring system, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid typically involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong bases and nucleophiles. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps required for the introduction of the Fmoc group and the formation of the spirocyclic structure. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active site that can interact with enzymes or other proteins. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

What sets 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid apart from similar compounds is its spirocyclic structure, which imparts unique chemical properties and reactivity. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid

InChI

InChI=1S/C24H25NO5/c26-22(27)12-16-6-5-11-24(30-16)14-25(15-24)23(28)29-13-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,26,27)

InChI Key

NDEULTIXWXXLLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.